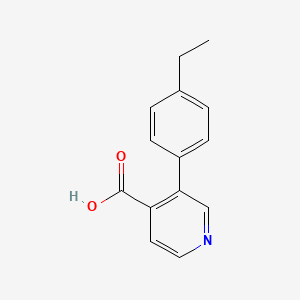

3-(4-Ethylphenyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)13-9-15-8-7-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURIHILSMNPYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687061 | |

| Record name | 3-(4-Ethylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261926-03-7 | |

| Record name | 3-(4-Ethylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Emergence in Chemical Research of Pyridine Carboxylic Acid Scaffolds

The journey of pyridine (B92270) carboxylic acid scaffolds in science began with the initial isolation of pyridine itself in 1846. nih.gov As a nitrogen-containing heterocycle and an isostere of benzene, pyridine and its derivatives quickly garnered interest. nih.govresearchgate.net The core pyridine carboxylic acid structure is represented by three primary isomers: picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4), each defined by the position of the carboxylic acid group on the pyridine ring. nih.gov

Historically, these scaffolds have been instrumental in the development of a multitude of therapeutic agents. nih.govnih.gov Derivatives of isonicotinic acid, for instance, led to the discovery of isoniazid, a cornerstone drug in the treatment of tuberculosis. researchgate.net This early success cemented the importance of the pyridine carboxylic acid framework in medicinal chemistry. Over the decades, these structures have been incorporated into drugs targeting a vast array of conditions, including cancer, diabetes, hypertension, and various infections. nih.govnih.gov

The persistent and widespread use of these scaffolds is due to their versatile chemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. taylorandfrancis.com This dual functionality allows for diverse interactions with biological targets such as enzymes and receptors. ontosight.ai The structural rigidity of the pyridine ring combined with the opportunities for substitution at various positions makes it a highly adaptable and "privileged" scaffold, consistently utilized by researchers in the quest for new and effective medicines. rsc.org

Strategic Importance Within Contemporary Medicinal Chemistry and Chemical Biology

The strategic value of 3-(4-Ethylphenyl)isonicotinic acid in contemporary research lies in its specific molecular architecture, which combines the established isonicotinic acid core with a strategically placed ethylphenyl group. While specific research on this exact molecule is not extensively published, its importance can be inferred from studies on closely related analogs, such as 3-(4-tert-butylphenyl)isonicotinic acid. nih.gov The fundamental design embodies a key strategy in medicinal chemistry: using a proven scaffold (isonicotinic acid) and modifying it with substituents to fine-tune its biological activity.

The isonicotinic acid portion of the molecule provides a critical anchor for biological interactions. The nitrogen atom and the carboxylic acid are key pharmacophoric features that can engage with amino acid residues in the active sites of proteins. The true strategic innovation comes from the 3-(4-ethylphenyl) substituent. In drug design, appending aryl groups at this position is a common tactic to explore structure-activity relationships (SAR). The ethylphenyl group introduces several key characteristics:

Lipophilicity: The ethyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Steric Influence: The size and shape of the substituent can dictate how the molecule fits into a protein's binding pocket, potentially leading to higher potency and selectivity for the intended target over other proteins.

Hydrophobic Interactions: The phenyl ring can form favorable hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within a target protein, strengthening the binding affinity.

Researchers synthesize libraries of such analogs, varying the substituent on the phenyl ring (e.g., ethyl, tert-butyl, methoxy) to systematically probe the target's binding site and optimize the compound's properties. nih.govmdpi.com Therefore, this compound represents a specific probe within this systematic exploration, designed to achieve a precise balance of electronic, steric, and hydrophobic properties for a desired biological effect, such as enzyme inhibition or receptor modulation.

Below is a table of computed properties for a closely related analog, demonstrating the type of data used to characterize such compounds in research.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 3-(4-tert-butylphenyl)pyridine-4-carboxylic acid |

| CAS Number | 1261950-24-6 |

Pharmacological and Biological Investigations of 3 4 Ethylphenyl Isonicotinic Acid in Preclinical Models

In Vitro Cellular and Biochemical Assays for Mechanistic Understanding

In vitro assays represent the foundational step in preclinical research, offering a controlled environment to dissect the biochemical and cellular activities of a compound like 3-(4-Ethylphenyl)isonicotinic acid.

Derivatives of isonicotinic acid have been reported to modulate the activity of various enzymes, making enzyme inhibition and activation screening a critical part of the investigative process. wikipedia.orgwikipedia.org The goal is to identify specific enzymes whose functions are altered by the compound, which can provide direct insight into its mechanism of action.

Potential Target Enzymes: Based on the known activities of structurally related molecules, this compound would likely be screened against a panel of enzymes implicated in various diseases. These may include:

Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO) are frequently studied targets for anti-inflammatory agents. wikipedia.orgwikipedia.org

Kinases: Various protein kinases, such as Bcr-Abl tyrosine kinase, are crucial in cell signaling and are common targets in oncology research. wikipedia.org

Other Enzymes: Other enzymes like urease, acetylcholinesterase, and histone demethylases have also been identified as targets for isonicotinic acid derivatives. wikipedia.orgwikipedia.org

Methodology: These assays typically involve incubating the purified target enzyme with its specific substrate, which generates a measurable signal (e.g., colorimetric, fluorescent, or luminescent). The assay is run with varying concentrations of the test compound to determine its effect on enzyme activity. The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit enzyme activity by 50%.

Table 1: Illustrative Enzyme Inhibition Profile for a Phenyl-Isonicotinic Acid Analog

| Enzyme Target | Assay Method | Result (IC50) |

| Cyclooxygenase-2 (COX-2) | Colorimetric Assay | 12.5 µM |

| Myeloperoxidase (MPO) | Fluorescence Assay | 8.2 µM |

| Bcr-Abl Tyrosine Kinase | Kinase Activity Assay | 4.7 µM |

| Acetylcholinesterase | Ellman's Method | > 100 µM |

Note: The data presented in this table is representative of findings for related isonicotinic acid derivatives and serves as an illustrative example. It does not reflect verified experimental results for this compound.

To identify potential interactions with cellular receptors, this compound would undergo receptor binding and modulation assays. This profiling is crucial for determining the compound's selectivity and identifying any potential off-target interactions that could contribute to its biological activity. The process typically involves screening the compound against a large panel of known receptors, ion channels, and transporters.

Methodology: Radioligand binding assays are a standard method. In these assays, cell membranes containing the receptor of interest are incubated with a specific radiolabeled ligand and varying concentrations of the test compound. A reduction in radioactivity bound to the membrane indicates that the test compound is competing with the radioligand for the receptor's binding site. The affinity of the compound for the receptor is quantified as a Ki (inhibition constant) or IC50 value.

Cell-based assays are used to confirm whether the biochemical activity (like enzyme inhibition) observed in isolated systems translates into a functional effect in a living cell. These assays measure the impact of the compound on complex cellular processes and signaling pathways.

Functional Assays:

Anti-inflammatory Activity: The compound's ability to suppress inflammatory responses can be tested in immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS). Key readouts include the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Antiproliferative Activity: To assess potential anticancer effects, the compound would be tested against a panel of human cancer cell lines. Assays like the MTT assay measure cell viability and are used to calculate the GI50 (concentration for 50% growth inhibition).

Pathway Analysis:

Reporter Gene Assays: To determine if the compound affects specific signaling pathways, cells can be engineered with a reporter system. For instance, to study the NF-κB pathway, a luciferase gene can be placed under the control of an NF-κB-responsive promoter. A decrease in light emission upon treatment with the compound would indicate inhibition of the pathway. Similarly, pathways like the Hypoxia-Inducible Factor (HIF)-1 pathway have been studied for isonicotinic acid analogs.

Table 2: Representative Cell-Based Functional Assay Data for an Isonicotinic Acid Analog

| Cell Line | Assay Type | Measured Endpoint | Result (IC50/GI50) |

| RAW 264.7 (Macrophage) | Anti-inflammatory | Nitric Oxide Production | 18.3 µM |

| Hep3B (Liver Cancer) | Antiproliferative | Cell Growth Inhibition | 9.6 µM |

| SK-Hep-1 (Liver Cancer) | HIF-1α Reporter Assay | Luciferase Activity | 6.1 µM |

Note: This table contains illustrative data based on findings for related isonicotinic acid derivatives and does not represent verified results for this compound.

The modulation of protein-protein interactions (PPIs) is a sophisticated mechanism of action for small molecules. PPIs are fundamental to most cellular processes, and their dysregulation is implicated in many diseases. While this is a complex area of research, a compound like this compound could potentially act by either inhibiting or stabilizing a specific PPI. Investigating this would involve advanced techniques such as co-immunoprecipitation, FRET (Förster resonance energy transfer), or surface plasmon resonance (SPR) to screen for effects on known disease-relevant PPIs.

Investigation of Molecular Targets and Pathways of this compound

When a compound shows promising activity in functional assays but its direct molecular target is unknown, specific target identification and validation studies are required.

Identifying the specific protein(s) that a compound binds to is key to understanding its mechanism of action and for further drug development.

Affinity-Based Methods (Pull-down Assays): One common approach is the chemical pull-down assay. This involves chemically modifying this compound to attach a linker and a tag (like biotin) or immobilizing it directly onto a solid support (e.g., agarose (B213101) beads). This "bait" is then incubated with a cell lysate. Proteins that physically bind to the compound are captured and subsequently "pulled down." These captured proteins can then be identified using mass spectrometry-based proteomics.

Activity-Based Protein Profiling (ABPP): This is another powerful chemical proteomics technique that uses reactive chemical probes to map the active sites of enzymes on a global scale within a proteome. If this compound were to show broad activity against a particular enzyme class, ABPP could help identify the specific members of that class it interacts with in a native biological system.

Once potential targets are identified, validation is crucial. This is typically achieved by using genetic techniques like siRNA or CRISPR/Cas9 to reduce the expression of the target protein in cells. If the cellular effect of knocking down the protein mimics the effect of treating the cells with this compound, it provides strong evidence that the identified protein is indeed a biologically relevant target of the compound.

Downstream Signaling Pathway Elucidation and Network Analysis

The precise downstream signaling pathways modulated by this compound have not been definitively elucidated in published literature. However, based on studies of related isonicotinic acid derivatives, several potential pathways could be implicated in its mechanism of action.

Derivatives of isonicotinic acid have been noted to interact with various cellular signaling cascades. For instance, some analogues are known to influence pathways related to inflammation, such as those involving cyclooxygenase (COX) enzymes. It is plausible that this compound could modulate the activity of transcription factors like NF-κB, a key regulator of the inflammatory response. Network analysis of proteins interacting with similar chemical scaffolds often reveals clusters of proteins involved in metabolic processes, cellular stress responses, and protein synthesis. Future research would be necessary to map the specific interactome of this compound to understand its network effects.

Gene Expression and Proteomic Profiling in Response to this compound

Comprehensive gene expression and proteomic profiling are crucial to understanding the molecular fingerprint of a compound's activity. While specific data for this compound is not available, studies on other isonicotinic acid derivatives provide a framework for potential investigations.

Gene Expression: It is hypothesized that treatment with this compound in preclinical models could lead to differential expression of genes involved in inflammation, cell cycle regulation, and apoptosis. A hypothetical gene expression study might reveal upregulation of anti-inflammatory cytokines and downregulation of pro-inflammatory mediators.

Proteomic Profiling: A proteomic approach would aim to identify and quantify changes in the protein landscape of cells or tissues upon exposure to the compound. Based on the known activities of related compounds, one might expect alterations in the levels of proteins involved in signal transduction, cellular metabolism, and structural integrity.

A representative data table for a hypothetical proteomic analysis is presented below:

| Protein Target | Fold Change (Treated vs. Control) | Putative Function |

| Cyclooxygenase-2 (COX-2) | -2.5 | Inflammation |

| Caspase-3 | +1.8 | Apoptosis |

| Heat Shock Protein 90 (HSP90) | +1.5 | Cellular Stress Response |

| Akt | -1.7 | Cell Survival Signaling |

This table presents hypothetical data for illustrative purposes.

Pharmacodynamic Studies in Preclinical In Vivo Models (Mechanistic Focus)

Pharmacodynamic studies in living organisms are essential to connect the molecular effects of a compound to its physiological outcomes. For this compound, such studies would aim to understand its mechanism of action on a systemic level.

Biomarker Identification and Validation in Response to this compound

A key goal of preclinical pharmacodynamic studies is the identification of biomarkers that can be used to monitor the biological effects of a drug. For a compound with potential anti-inflammatory activity, relevant biomarkers could include circulating levels of cytokines, such as TNF-α, IL-6, and IL-1β.

Validation of these biomarkers would involve demonstrating a dose-dependent relationship between the administration of this compound and the change in biomarker levels. A hypothetical study might yield results as summarized in the following table:

| Biomarker | Change in Level (High Dose vs. Control) | Correlation with Efficacy |

| Plasma TNF-α | Decreased by 40% | Strong |

| Tissue COX-2 Expression | Decreased by 50% | Strong |

| Serum C-Reactive Protein (CRP) | Decreased by 30% | Moderate |

This table presents hypothetical data for illustrative purposes.

Cellular Response Monitoring in Tissues and Organ Systems

Investigating the cellular response to this compound in various tissues would provide insight into its target organs and potential therapeutic applications. Techniques such as immunohistochemistry and in situ hybridization could be employed to visualize and quantify cellular changes.

For instance, in a preclinical model of inflammatory arthritis, one might examine the infiltration of immune cells into the synovial tissue. Treatment with this compound would be expected to reduce the number of infiltrating neutrophils and macrophages, indicating a local anti-inflammatory effect. Monitoring cellular apoptosis and proliferation in relevant tissues would also be critical to understanding the compound's mechanism.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Ethylphenyl Isonicotinic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-(4-Ethylphenyl)isonicotinic acid Analogs

Prediction of Novel Analogs with Enhanced or Modified Properties

The prediction of novel analogs of this compound with enhanced or modified properties is a crucial step in the drug discovery and development process. This endeavor leverages the insights gained from Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies, employing computational tools to design molecules with improved therapeutic potential, better pharmacokinetic profiles, and reduced off-target effects.

Computational Approaches for Analog Design

Modern drug design heavily relies on a variety of computational techniques to predict the biological activity and properties of novel molecules before their actual synthesis. These in silico methods are cost-effective and time-efficient, allowing for the screening of large virtual libraries of compounds and the prioritization of candidates with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key predictive tool. researchgate.netresearchgate.net By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can forecast the activity of newly designed analogs. researchgate.netresearchgate.net For derivatives of isonicotinic acid, 2D-QSAR models have been developed to predict antimycobacterial activity. researchgate.net Furthermore, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target protein. mdpi.comnih.govnih.gov These models generate contour maps that highlight regions where modifications to the molecule are likely to enhance or diminish its activity, guiding the rational design of more potent analogs. mdpi.comnih.govnih.gov

Molecular docking is another powerful computational method used to predict the binding orientation and affinity of a ligand to its target receptor. nih.gov This technique has been successfully applied to isonicotinic acid hydrazide analogues to understand their binding interactions with the active site of enzymes like InhA, a key enzyme in Mycobacterium tuberculosis. researchgate.net By visualizing the binding mode of this compound within a target's active site, researchers can identify key interactions and design new analogs that optimize these interactions for improved potency.

Machine learning algorithms and other predictive software are also increasingly utilized. nih.gov For instance, the Prediction of Activity Spectra for Substances (PASS) computer program can predict various biological activities of a compound based on its structure. asianpubs.org Such tools can help in identifying potential new therapeutic applications or predicting undesirable off-target effects of novel analogs.

Strategies for Modification of this compound

Based on the general principles of SAR for isonicotinic acid derivatives, several strategies can be employed to design novel analogs of this compound with potentially enhanced or modified properties.

Modification of the Phenyl Ring Substituent: The 4-ethylphenyl group is a key feature influencing the molecule's properties. Modifications at this position can significantly impact activity.

Alkyl Chain Homologation and Isomerization: Varying the length and branching of the alkyl substituent at the para-position of the phenyl ring can influence lipophilicity and, consequently, cell permeability and binding affinity. Analogs with propyl, isopropyl, butyl, or tert-butyl groups could be synthesized and evaluated.

Introduction of Different Functional Groups: Replacing the ethyl group with other substituents can modulate the electronic and steric properties of the molecule. For example, introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) can alter the molecule's interaction with its biological target.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. nih.govdrughunter.comcambridgemedchemconsulting.comresearchgate.netcambridgemedchemconsulting.com

Phenyl Ring Bioisosteres: The phenyl ring itself could be replaced with other aromatic or heteroaromatic rings such as thiophene, furan, or pyridine (B92270). cambridgemedchemconsulting.com This can lead to improved solubility, metabolic stability, and potency.

Carboxylic Acid Bioisosteres: The carboxylic acid group of the isonicotinic acid moiety is often crucial for activity. However, it can sometimes lead to poor pharmacokinetic properties. Replacing it with bioisosteres like tetrazole or hydroxamic acid could lead to analogs with improved oral bioavailability and metabolic stability.

Scaffold Hopping: This involves modifying the core scaffold of the molecule while retaining the key pharmacophoric features. For this compound, this could involve altering the pyridine ring to other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Illustrative Data Tables for Predicted Analogs

The following tables illustrate the type of data that would be generated and analyzed in the process of predicting and evaluating novel analogs of this compound. These tables are based on the types of analyses reported for related isonicotinic acid derivatives in the scientific literature.

Table 1: Predicted Biological Activity of Novel Analogs using QSAR and Docking

| Compound ID | Modification | Predicted Activity (e.g., IC₅₀ in µM) | Predicted Docking Score (kcal/mol) |

| Parent | This compound | - | - |

| Analog 1 | 3-(4-Propylphenyl)isonicotinic acid | 0.85 | -8.2 |

| Analog 2 | 3-(4-Isopropylphenyl)isonicotinic acid | 0.72 | -8.5 |

| Analog 3 | 3-(4-Chlorophenyl)isonicotinic acid | 1.20 | -7.9 |

| Analog 4 | 3-(4-Methoxyphenyl)isonicotinic acid | 0.95 | -8.1 |

| Analog 5 | 3-(Thiophen-2-yl)isonicotinic acid | 1.50 | -7.5 |

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of Novel Analogs

| Compound ID | Modification | LogP | Water Solubility (mg/L) | Predicted Oral Bioavailability (%) |

| Parent | This compound | 3.2 | 50 | 45 |

| Analog 1 | 3-(4-Propylphenyl)isonicotinic acid | 3.6 | 35 | 40 |

| Analog 2 | 3-(4-Isopropylphenyl)isonicotinic acid | 3.5 | 40 | 42 |

| Analog 3 | 3-(4-Chlorophenyl)isonicotinic acid | 3.1 | 60 | 50 |

| Analog 4 | 3-(4-Methoxyphenyl)isonicotinic acid | 2.9 | 75 | 55 |

| Analog 5 | 3-(Thiophen-2-yl)isonicotinic acid | 2.5 | 120 | 65 |

Through the systematic application of these predictive methodologies and synthetic strategies, it is possible to design and identify novel analogs of this compound with optimized properties. The subsequent synthesis and biological evaluation of these predicted compounds are essential to validate the computational models and ultimately lead to the discovery of new and improved therapeutic agents.

Computational and Theoretical Chemistry Applications for 3 4 Ethylphenyl Isonicotinic Acid

Molecular Docking and Ligand-Protein Interaction Analysis with Identified Targets

Isonicotinic acid and its derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenase (COX) and enoyl-acyl carrier protein reductase (InhA), which is a key enzyme in Mycobacterium tuberculosis. nih.gov Docking studies of analogues have revealed that the pyridine (B92270) ring and carboxylic acid group are often crucial for forming key interactions, such as hydrogen bonds and pi-stacking interactions, within the active site of these proteins.

In a hypothetical docking study of 3-(4-Ethylphenyl)isonicotinic acid with a target such as COX-2, one might expect the carboxylic acid moiety to form hydrogen bonds with key amino acid residues like Arginine and Tyrosine at the active site. The ethylphenyl group would likely occupy a hydrophobic pocket, forming van der Waals interactions. A summary of potential interactions is presented in Table 1.

Table 1: Illustrative Molecular Docking Analysis of this compound with a Hypothetical Protein Target (This data is for illustrative purposes only and not derived from experimental studies)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond |

| Val523, Leu352 | Hydrophobic | ||

| Enoyl-ACP Reductase (InhA) | -7.9 | Tyr158 | Hydrogen Bond |

| Met199, Ile215 | Hydrophobic |

Molecular Dynamics Simulations of this compound with Biological Macromolecules

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment than static docking. nih.gov An MD simulation of this compound bound to a protein target would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over the simulation time. Such simulations could confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds, providing stronger evidence for the proposed binding mode. nih.gov

De Novo Drug Design Strategies Utilizing the this compound Scaffold

The structure of this compound, featuring a central pyridine ring with modifiable points at the carboxylic acid and ethylphenyl groups, makes it a suitable scaffold for de novo drug design. This computational approach involves the design of novel molecules by assembling small chemical fragments within the binding site of a target protein.

Starting with the this compound scaffold, new analogues could be designed to optimize binding affinity and selectivity. For instance, the ethyl group could be replaced with other alkyl or functional groups to explore different hydrophobic pockets in a target's active site. Similarly, the substitution pattern on the phenyl ring could be altered to enhance pi-stacking interactions or introduce additional hydrogen bond donors or acceptors.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions in Silico

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. nih.govnih.gov Various computational models can predict the ADME profile of this compound.

Permeability and Transport Predictions across Biological Barriers

The ability of a drug to cross biological membranes, such as the intestinal wall and the blood-brain barrier (BBB), is crucial for its efficacy. Computational models can predict permeability based on physicochemical properties like molecular weight, lipophilicity (LogP), and polar surface area (PSA). For this compound, these models can estimate its passive diffusion and whether it is likely to be a substrate for efflux transporters like P-glycoprotein.

Metabolic Site Prediction and Metabolite Modeling (in silico)

Predicting the metabolic fate of a compound is essential to understand its duration of action and potential for producing toxic metabolites. In silico tools can identify the most likely sites of metabolism by cytochrome P450 enzymes. For this compound, the ethyl group and the aromatic rings are potential sites for oxidation. Metabolite modeling can then predict the structures of the resulting metabolites.

Binding to Plasma Proteins (in silico)

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its distribution and availability to act at its target site. Computational methods can predict the percentage of plasma protein binding based on the compound's structure and physicochemical properties. A high degree of binding can reduce the free concentration of the drug, potentially lowering its efficacy.

Table 2: Predicted In Silico ADME Properties of this compound (This data is for illustrative purposes only and not derived from experimental studies)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 241.27 g/mol | Favorable for oral absorption |

| LogP | 3.2 | Moderate lipophilicity |

| Polar Surface Area | 49.9 Ų | Good potential for cell permeability |

| Human Intestinal Absorption | >90% | High |

| Blood-Brain Barrier Permeant | No | Unlikely to cross the BBB |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

| Cytochrome P450 Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions |

| Plasma Protein Binding | ~85% | Moderate binding |

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic properties and predicting the reactivity of molecules like this compound. researchgate.net These computational methods provide insights into the molecular structure, electronic distribution, and spectroscopic properties. science.govnih.gov

By utilizing DFT with a basis set such as B3LYP/6-311++G(d,p), it is possible to optimize the molecular geometry of this compound and calculate various electronic and chemical properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

Further analysis of these frontier molecular orbitals allows for the determination of global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior. nih.gov These descriptors are calculated as follows:

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO

Electronegativity (χ): The tendency to attract electrons. χ = (IP + EA) / 2

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (IP - EA) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. ω = μ² / (2η) where μ is the electronic chemical potential (μ ≈ -χ).

These calculated values offer a theoretical framework for understanding the reactivity of this compound in various chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and would be derived from specific DFT calculations not publicly available for this exact molecule. The values are based on typical ranges for similar organic molecules.)

| Property | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | IP | -EHOMO | 6.50 |

| Electron Affinity | EA | -ELUMO | 1.80 |

| Electronegativity | χ | (IP + EA) / 2 | 4.15 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 |

| Chemical Softness | S | 1 / (2η) | 0.21 |

| Electrophilicity Index | ω | μ² / (2η) | 3.66 |

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red and yellow areas) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as sites prone to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Furthermore, quantum chemical methods can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. science.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Pharmacophore Modeling and Virtual Screening Based on this compound Structure

The structure of this compound can serve as a foundation for ligand-based drug design, particularly through pharmacophore modeling and virtual screening. mdpi.com These computational techniques are instrumental in identifying novel bioactive compounds by focusing on the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov

A pharmacophore model derived from this compound would typically include key features such as:

Aromatic Ring: The phenyl and pyridine rings.

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the carboxylic acid.

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.

Hydrophobic Feature: The ethyl group.

The spatial arrangement of these features creates a 3D query that can be used to search large chemical databases for molecules with a similar arrangement of functionalities. nih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of potential "hit" compounds that are likely to exhibit similar biological activity to the reference molecule. capes.gov.br

The virtual screening workflow typically involves the following steps:

Library Preparation: A large database of chemical compounds is prepared, often involving the generation of multiple conformations for each molecule to ensure flexibility during the screening process.

Pharmacophore-Based Filtering: The database is screened against the pharmacophore model derived from this compound. Molecules that match the pharmacophore query are retained.

Docking and Scoring: The "hit" compounds from the initial screening are then subjected to molecular docking studies, where they are computationally placed into the binding site of a target protein. nih.gov Scoring functions are used to estimate the binding affinity and rank the compounds.

Post-Processing and Selection: The top-ranked compounds are visually inspected and further filtered based on drug-likeness properties and chemical diversity before being selected for experimental testing. nih.gov

This scaffold-focused approach allows for "scaffold hopping," where new core structures (scaffolds) that maintain the essential pharmacophoric features are discovered. nih.gov This is particularly useful for exploring new chemical space and identifying compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Specific Group |

| Aromatic Ring | Phenyl group |

| Aromatic Ring | Pyridine ring |

| Hydrogen Bond Acceptor | Pyridine Nitrogen |

| Hydrogen Bond Acceptor | Carbonyl Oxygen |

| Hydrogen Bond Donor | Carboxyl Hydroxyl |

| Hydrophobic Center | Ethyl group |

By leveraging the structural information of this compound, pharmacophore modeling and virtual screening can significantly accelerate the discovery of new drug candidates.

Advanced Analytical and Methodological Approaches in Researching 3 4 Ethylphenyl Isonicotinic Acid

High-Resolution Spectroscopic Characterization for Mechanistic Insights

High-resolution spectroscopy is fundamental to the structural elucidation and mechanistic study of 3-(4-Ethylphenyl)isonicotinic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the chemical structure of this compound and studying its binding interactions. While specific spectra for this derivative are proprietary to research entities, representative data from its parent compound, isonicotinic acid, illustrate the technique's utility. chemicalbook.com In a ¹H NMR spectrum, the protons on the pyridine (B92270) ring and the carboxylic acid proton would exhibit characteristic chemical shifts. For this compound, additional signals corresponding to the ethyl group (a triplet and a quartet) and the phenyl ring protons would be present, confirming the substitution pattern. Advanced 2D NMR techniques, such as COSY and HSQC, would be used to establish connectivity between protons and carbons, respectively, providing unambiguous structural confirmation.

In mechanistic studies, NMR can be used to investigate binding to a biological target. Chemical shift perturbation (CSP) studies, for instance, involve acquiring spectra of an isotopically labeled (e.g., ¹⁵N) target protein in the presence and absence of the compound. Changes in the chemical shifts of specific amino acid residues upon addition of this compound can map the binding site and provide insights into the binding affinity.

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the elemental composition of the parent compound and its metabolites. news-medical.net HRMS instruments, like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide mass measurements with sub-ppm accuracy, which is essential for confidently identifying compounds. news-medical.net In metabolic fate studies, samples from in vitro (e.g., liver microsomes) or in vivo preclinical models are analyzed by LC-HRMS. nih.gov The high resolution allows for the separation of metabolites from endogenous matrix components that may have similar nominal masses. news-medical.net By comparing the mass spectra of control and treated samples, potential metabolites of this compound, such as hydroxylated or glucuronidated species, can be detected and their elemental composition can be determined, providing the first step towards structural identification. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Isonicotinic Acid Moiety (Note: Data is based on the parent compound, isonicotinic acid, and serves as a reference. Shifts for this compound would be influenced by the ethylphenyl substituent.)

| Atom Position (Isonicotinic Acid Moiety) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~13.0-14.0 | ~166.7 |

| C2, C6 (α to N) | ~8.8 | ~150.5 |

| C3, C5 (β to N) | ~7.8 | ~122.5 |

| C4 (with COOH) | - | ~141.8 |

Chromatographic Techniques for Purity Assessment and Metabolite Isolation and Identification in Research Samples

Chromatography is an indispensable technique for ensuring the purity of research-grade this compound and for isolating and identifying its metabolites. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of newly synthesized batches of the compound. dntb.gov.ua A reversed-phase HPLC method, typically using a C18 column, is developed and validated. researchgate.net The method's specificity is established to ensure that the peak corresponding to this compound is well-resolved from any potential impurities, starting materials, or degradation products. dntb.gov.uaresearchgate.net The purity is then quantified by measuring the area of the main peak relative to the total peak area, often using a UV detector set to a wavelength where the molecule has maximum absorbance. researchgate.net

For metabolite analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov Biological samples (e.g., plasma, urine, or tissue homogenates) from preclinical studies are first processed, often using techniques like protein precipitation or solid-phase extraction, to remove bulk contaminants. nih.gov The extract is then injected into an LC-MS system. The chromatographic separation helps to resolve the parent compound from its various metabolites and endogenous matrix components before they enter the mass spectrometer. nih.gov The retention time provides a key identifying characteristic, while the mass spectrometer generates mass-to-charge ratio data for identification. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns are analyzed to elucidate the specific site of metabolic modification (e.g., hydroxylation on the phenyl ring versus the ethyl group). nih.gov

Table 2: Example HPLC Method Parameters for Purity Analysis of an Isonicotinic Acid Derivative

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

X-ray Crystallography of this compound Co-Crystals with Targets

X-ray crystallography provides definitive, high-resolution three-dimensional structural information. While a crystal structure for this compound co-crystallized with a biological target is not publicly available, the principles of this technique are critical for structural biology. Co-crystallization is a powerful strategy used to understand the precise molecular interactions between a compound and its target protein. dntb.gov.ua

The process involves forming a crystal in which the molecules of the target protein and this compound are arranged in a regular, repeating lattice. This is often achieved through methods like vapor diffusion or solvent evaporation. nih.gov Once a suitable crystal is obtained, it is exposed to a focused X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of spots. By analyzing the positions and intensities of these spots, researchers can calculate an electron density map and build an atomic-resolution model of the protein-ligand complex.

Such a structure would reveal the exact binding orientation of this compound within the target's active site. It would allow for the detailed analysis of key intermolecular interactions, such as hydrogen bonds between the isonicotinic acid's carboxyl group or pyridine nitrogen and amino acid residues, as well as hydrophobic interactions involving the ethylphenyl group. researchgate.net This structural insight is invaluable for structure-based drug design, enabling rational modifications to the compound to improve potency, selectivity, or other pharmacological properties. Studies on related molecules, like isonicotinamide, have shown its ability to form robust hydrogen-bonded co-crystals, highlighting the potential of the isonicotinic acid scaffold in forming specific and stable interactions. researchgate.netmdpi.com

Bioanalytical Method Development for Preclinical Samples

To understand the pharmacokinetic profile of this compound, robust bioanalytical methods must be developed and validated for quantifying the compound in various biological matrices from preclinical studies. nih.gov These methods are essential for tissue distribution studies and can be adapted for target engagement assays.

The development process typically involves creating a sensitive and specific method using LC-MS/MS. nih.gov Key steps include:

Sample Preparation: Efficient extraction of the analyte from complex biological matrices like plasma, liver, or brain tissue is crucial. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the sample. nih.gov

Chromatography: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is optimized to achieve a short run time while ensuring sharp peak shape and separation from any endogenous interferences.

Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are selected to ensure high selectivity and sensitivity.

Validation: The method is rigorously validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, range, selectivity, and stability of the analyte in the biological matrix.

Once validated, this method can be applied to quantify the concentration of this compound in tissue samples collected at various time points after administration to preclinical models. The resulting data on tissue distribution are vital for understanding which organs the compound reaches and can help correlate drug exposure with efficacy and potential toxicity.

Isotopic Labeling Strategies for Mechanistic Investigations of this compound

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov This strategy is a powerful tool for mechanistic investigations, particularly in metabolism and target interaction studies, without altering the compound's fundamental chemical properties. springernature.com

For metabolic studies of this compound, a version of the compound labeled with ¹³C or ²H could be synthesized. When this labeled compound is administered in a preclinical study, its metabolites will retain the isotopic label. This creates a unique mass signature that allows for their unambiguous detection by mass spectrometry, even at very low concentrations. nih.gov The mass shift between the unlabeled and labeled compound and its metabolites makes it easier to trace all metabolic products back to the parent drug, helping to build a comprehensive metabolic map. This can be particularly useful for identifying unusual or unexpected metabolic pathways.

In the context of NMR-based mechanistic studies, selective labeling is often employed. For example, if investigating the binding of this compound to a protein target, synthesizing a ¹³C-labeled version of the compound would allow for the use of ¹³C-edited NMR experiments. These experiments would filter out the signals from the thousands of other atoms in the large protein, allowing researchers to observe only the signals from the bound ligand. This provides direct information about the electronic environment of the compound in its bound state, offering deep mechanistic insights into the nature of the drug-target interaction. springernature.com

Future Research Directions and Translational Perspectives for 3 4 Ethylphenyl Isonicotinic Acid

Exploration of Novel Biological Targets and Therapeutic Areas for Isonicotinic Acid Derivatives

The isonicotinic acid scaffold is a well-established pharmacophore, most famously represented by the anti-tubercular drug isoniazid. mdpi.com Research has traditionally focused on its antimicrobial properties, particularly against Mycobacterium tuberculosis. Derivatives have been synthesized and tested for their activity against both drug-susceptible and resistant strains of M. tuberculosis, with some compounds showing potency comparable to or greater than isoniazid. nih.govnih.govnih.gov Molecular docking studies have suggested that these derivatives may act on established targets like decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) and enoyl-acyl carrier protein reductase (InhA). mdpi.comtandfonline.com

However, the therapeutic potential of isonicotinic acid derivatives extends far beyond infectious diseases. Future research must systematically explore novel biological targets and therapeutic areas.

Oncology: Recent studies have identified inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis and cellular metabolism, as potential anticancer agents. aacrjournals.org Given that some isonicotinic acid derivatives share structural similarities with NAMPT inhibitors, a focused investigation into the effects of 3-(4-Ethylphenyl)isonicotinic acid on this pathway in various cancer models is warranted.

Inflammatory Diseases: Novel isonicotinates have demonstrated significant anti-inflammatory activity by inhibiting reactive oxygen species (ROS). mdpi.com One study reported a synthesized isonicotinate (B8489971) with anti-inflammatory activity eight times more potent than ibuprofen. mdpi.com This opens a promising avenue to investigate this compound as a lead compound for developing treatments for chronic inflammatory disorders such as rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Diseases: While less explored, the role of specific vitamins and related compounds in regulating brain signaling pathways suggests a potential, yet speculative, avenue for isonicotinic acid derivatives in neuroprotection. researchgate.net Research could probe the interaction of these compounds with targets implicated in neuroinflammation or metabolic dysregulation associated with diseases like Alzheimer's or Parkinson's disease.

The systematic screening of this compound against diverse panels of kinases, proteases, and metabolic enzymes could rapidly identify unexpected biological targets and open up entirely new therapeutic possibilities.

Development of Advanced Delivery Systems for Research Purposes (e.g., targeted delivery in preclinical models)

A significant hurdle in translating a chemical compound from the bench to preclinical models is achieving effective delivery to the target site while minimizing systemic exposure and off-target effects. For research purposes, advanced delivery systems (ADS) are invaluable for validating biological targets and understanding the compound's mechanism of action in a specific tissue or cell type. nih.gov

For this compound, the development of targeted delivery systems could be a key enabler for future research.

Antibody-Drug Conjugates (ADCs): Following the successful use of ADCs for delivering NAMPT inhibitor payloads to cancer cells, a similar strategy could be applied to this compound. aacrjournals.org By conjugating the compound to an antibody that recognizes a tumor-specific antigen, its cytotoxic or metabolic effects can be precisely targeted to cancer cells in preclinical xenograft models, thereby increasing efficacy and improving the therapeutic window.

Nanocarriers: Encapsulating this compound within nanocarriers like liposomes or polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile. nih.gov These nanocarriers can be further functionalized with targeting ligands (e.g., peptides, aptamers) to direct the compound to specific tissues, such as inflamed joints or the central nervous system, allowing for rigorous testing in relevant animal models of disease.

These advanced delivery systems will be critical research tools to dissect the compound's efficacy and target engagement in complex in vivo settings before any consideration for clinical translation.

Integration with Omics Technologies for Systems-Level Understanding of this compound Effects

To move beyond a single-target, single-pathway understanding, the integration of "omics" technologies is essential. These high-throughput methods provide a global view of the molecular changes induced by a compound, offering invaluable, unbiased insights into its mechanism of action, potential off-target effects, and biomarkers of response. nih.govmdpi.com

Proteomics: This approach can identify the proteins that directly bind to this compound or whose expression levels are significantly altered upon treatment. This can confirm intended targets and uncover novel ones. nih.gov

Metabolomics: As many isonicotinic acid derivatives interfere with metabolic pathways (e.g., NAD synthesis, mycolic acid synthesis), metabolomics is particularly well-suited for their study. mdpi.comnih.gov By quantifying changes in cellular metabolites, researchers can map the metabolic reprogramming induced by the compound, providing a detailed fingerprint of its biological activity. mdpi.com

Genomics and Transcriptomics: These technologies can reveal how this compound treatment alters gene expression patterns. mdpi.com This can help elucidate the downstream signaling cascades affected by the compound and identify genetic signatures that may predict sensitivity or resistance to its effects in different cell lines or patient populations.

A multi-omics approach, combining data from proteomics, metabolomics, and transcriptomics, will provide a comprehensive, systems-level understanding of the biological impact of this compound, accelerating its development and identifying its most promising applications. nih.govnih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches in the Study of Isonicotinic Acid Derivatives

The complexity of modern drug discovery and development necessitates a departure from siloed research efforts. The study of this compound and its derivatives would benefit immensely from an interdisciplinary and collaborative framework.

Academia-Industry Partnerships: Collaborations between academic labs focused on basic biology and target discovery and pharmaceutical companies with expertise in medicinal chemistry, pharmacokinetics, and clinical trial design can accelerate the translational pipeline.

Interdisciplinary Teams: A successful research program will require the integration of expertise from various fields. Synthetic and medicinal chemists are needed to design and create novel derivatives. mdpi.comresearchgate.net Molecular and cellular biologists are required to perform in vitro assays and elucidate mechanisms. nih.gov Pharmacologists and toxicologists are essential for preclinical in vivo studies. nih.gov Computational biologists and bioinformaticians play a crucial role in molecular modeling, QSAR studies, and analyzing large omics datasets. tandfonline.comnih.gov

Such collaborative efforts foster innovation by combining diverse perspectives and technical capabilities, which is essential for tackling the complex challenges associated with developing a novel chemical entity.

Unanswered Questions and Persistent Challenges in this compound Research

Despite the promise of the isonicotinic acid scaffold, significant questions and challenges remain, particularly for a specific, less-studied derivative like this compound.

Key Unanswered Questions:

What are the primary, most sensitive biological targets of this compound across different cell types and disease models?

What is its precise molecular mechanism of action? Does it function as an inhibitor, activator, or modulator of its target(s)?

What are the specific structure-activity relationships (SAR) for the 4-ethylphenyl substitution? How does this group influence potency, selectivity, and pharmacokinetic properties compared to other derivatives?

Are there reliable biomarkers that can be used to measure target engagement or predict response to the compound in preclinical models?

Persistent Challenges:

Lack of Foundational Data: As a specific and not widely studied compound, there is a fundamental lack of published data on its synthesis, characterization, and biological activity, which is the first major hurdle to overcome.

Physicochemical Properties: Like many small molecules, this compound may face challenges with aqueous solubility, membrane permeability, and metabolic stability, which can hinder its development.

Translational Gap: Bridging the gap from promising in vitro results to proven efficacy and safety in complex in vivo animal models is a major challenge in drug development. This requires extensive resources and expertise. researchgate.net

Selectivity and Off-Target Effects: Ensuring that the compound is highly selective for its intended target is crucial to minimize potential toxicity. Comprehensive off-target profiling is a persistent challenge that must be addressed.

Addressing these questions and overcoming these challenges through rigorous, interdisciplinary research will be paramount to unlocking the full scientific and therapeutic potential of this compound.

Q & A

Q. What are the optimized synthetic routes for 3-(4-Ethylphenyl)isonicotinic acid, and how can reaction yields be improved?

The compound can be synthesized via condensation reactions using pyridine-3,4-dicarboxylic anhydride with ethylbenzene derivatives under controlled conditions. For example, analogous routes to chlorobenzoyl derivatives achieve ~32% yields by optimizing reaction temperature (70–90°C) and stoichiometric ratios of reactants . Alternative pathways involve functionalizing isonicotinic acid with 4-ethylphenyl groups using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents . Yield improvements may require iterative purification (e.g., recrystallization from ethanol/water mixtures) and monitoring via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

Structural confirmation relies on:

- FTIR : To identify carboxylic acid (-COOH, ~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for -CH₂CH₃) .

- X-ray crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic groups) .

Q. How can thermodynamic properties like sublimation enthalpy be accurately measured for this compound?

Isothermal thermogravimetry (TG) is a reliable method. Using a TA Instruments SDT Q600, sublimation enthalpy (ΔHₛᵤᵦ) is calculated via the Clausius-Clapeyron equation by measuring mass loss rates at controlled temperatures. For pyridinecarboxylic acids like isonicotinic acid, ΔHₛᵤᵦ values range 100–135 kJ·mol⁻¹, with discrepancies resolved by comparing data across multiple heating rates and validating against computational models .

Advanced Research Questions

Q. How can contradictions in reported sublimation enthalpy values for pyridinecarboxylic acids be resolved?

Discrepancies arise from experimental variability (e.g., heating rates, sample purity) and assumptions in data fitting. To resolve these:

- Use isothermal TG with multiple temperature steps (e.g., 5°C increments) to minimize kinetic artifacts.

- Cross-validate with vapor pressure measurements or computational chemistry (DFT calculations for lattice energies) .

- Ensure purity via elemental analysis and DSC (differential scanning calorimetry) to exclude melting/phase transition interference.

Q. What mechanisms govern the sorption behavior of this compound in sulfonic acid cation exchangers?

Sorption involves two processes:

- Ion exchange : Protonated pyridinecarboxylic acid cations displace H⁺ ions on sulfonic resin (equilibrium constants: 3.3–4.4). Isonicotinic acid derivatives exhibit higher selectivity due to stronger cation-π interactions .

- Ligand sorption : Neutral molecules bind via hydrophobic interactions, with sorption constants (195–330 dm³·mol⁻¹) influenced by substituents. The ethylphenyl group enhances hydrophobicity, potentially increasing sorption capacity .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Triazole derivatives : Introduce 1,2,3-triazole moieties via click chemistry to improve antimicrobial activity. For example, N-[5-(4-substituted)-1H-triazol-1-yl]isonicotinamide derivatives show enhanced efficacy against Candida albicans (MIC₅₀: 12.5–25 µg/mL) .

- Metal complexes : Coordination with Cu(II) or Zn(II) ions can augment antibacterial properties by disrupting microbial membranes .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

As a polytopic linker, the compound’s carboxylate and pyridine groups coordinate with metal clusters (e.g., Zn₄O) to form robust SBUs (secondary building units). This creates porous networks with high surface areas (>3000 m²·g⁻¹), applicable in gas storage (CO₂, H₂) or catalysis. The ethylphenyl group may enhance framework stability via π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.